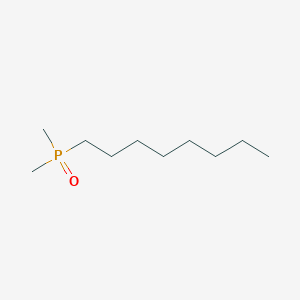

1-Dimethylphosphoryloctane

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds are integral to numerous sectors of science and industry. taylorandfrancis.com Historically, they gained prominence as pesticides in agriculture, offering an alternative to persistent chlorinated hydrocarbons. nih.govscielo.br Beyond agriculture, their utility extends to flame retardants, plasticizers, and hydraulic fluids. google.comwikipedia.org In the realm of medicine, phosphonates, which are structural analogues of natural phosphates, are crucial components of antiviral and anticancer drugs. researchgate.net Furthermore, the unique electronic and steric properties of phosphines and their derivatives, like phosphine (B1218219) oxides, have made them indispensable in the field of catalysis, where they are used as ligands to stabilize and activate metal centers in a myriad of chemical transformations. libretexts.orgresearchgate.net

Academic Overview of Phosphine Oxide Ligands: Fundamental Structures and Reactivity

Phosphine oxides are phosphorus compounds characterized by a phosphoryl group (P=O) and three additional substituents. wikipedia.org In tertiary phosphine oxides such as 1-dimethylphosphoryloctane, these substituents are organic groups (e.g., alkyl or aryl), resulting in a general formula of R₃PO. These molecules adopt a tetrahedral geometry around the central phosphorus atom. wikipedia.org The P-O bond is notably short and polar, a feature attributed to the donation of lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds. wikipedia.org

In coordination chemistry, phosphine oxides typically function as hard Lewis bases, binding to metal centers through the phosphoryl oxygen atom. wikipedia.org This coordination elongates the P-O bond slightly, consistent with the stabilization of an ionic resonance structure upon complexation. wikipedia.org While tertiary phosphine oxides are common, secondary phosphine oxides (SPOs), which have the general formula R₂P(O)H, exhibit a particularly rich and versatile reactivity due to their unique structural capabilities. researchgate.netwikipedia.org

| Compound | Formula | Class | Key Feature |

|---|---|---|---|

| This compound | C₁₀H₂₃OP | Tertiary Phosphine Oxide | Non-ionic detergent properties. soltecventures.com |

| Triphenylphosphine (B44618) oxide | (C₆H₅)₃PO | Tertiary Phosphine Oxide | Common by-product in reactions using triphenylphosphine. wikipedia.org |

| Diphenylphosphine (B32561) oxide | (C₆H₅)₂P(O)H | Secondary Phosphine Oxide | Exhibits P(V)-P(III) tautomerism. wikipedia.org |

A defining characteristic of secondary phosphine oxides (SPOs) is their existence in a tautomeric equilibrium. mdpi.comresearchgate.net This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the phosphorus and oxygen atoms. mdpi.com Specifically, SPOs can exist as both a pentavalent, tetracoordinated phosphine oxide form (R₂P(O)H) and a trivalent, P-hydroxy form known as a phosphinous acid (R₂P-OH). mdpi.comresearchgate.netrsc.org This equilibrium is fundamental to the reactivity and coordination chemistry of SPOs, as the two forms possess distinct chemical properties. nih.govresearchgate.net The phosphine oxide form is generally stable and less reactive, while the phosphinous acid form, with its lone pair of electrons on the phosphorus atom, behaves as a classic trivalent phosphine ligand. researchgate.netrsc.org

In most cases, the tautomeric equilibrium for secondary phosphine oxides lies heavily in favor of the thermodynamically more stable pentavalent phosphine oxide form. nih.govresearchgate.net This stability makes SPOs robust and often air-stable, a significant advantage over many trivalent phosphines which are prone to oxidation. researchgate.netehu.es However, the equilibrium is not static and can be influenced by external factors. A key dynamic is the coordination to a transition metal. The trivalent phosphinous acid tautomer, possessing a lone pair on the phosphorus atom, can act as a ligand, donating electrons to a metal center. chimia.ch This coordination can shift the equilibrium toward the phosphinous acid form, effectively "unlocking" the reactivity of the trivalent phosphorus. researchgate.netrsc.org This ability to exist in a stable, protected form and then convert to an active ligand upon interaction with a metal makes SPOs highly valuable as "pre-ligands" in catalysis. ehu.eschimia.ch

The electronic nature of the substituents (R groups) attached to the phosphorus atom has a profound effect on the position of the tautomeric equilibrium. mdpi.comresearchgate.net Computational and experimental studies have shown that substituents that donate electron density to the phosphorus atom stabilize the pentavalent phosphine oxide form. mdpi.comacs.org Conversely, electron-withdrawing groups, such as fluorinated alkyl or aryl groups, increase the stability of the trivalent phosphinous acid tautomer. mdpi.comresearchgate.netresearchgate.net In some cases with strongly electron-withdrawing substituents, the trivalent form can be the dominant species in the equilibrium mixture. researchgate.net This substituent-driven tuning of the equilibrium is critical, as it directly impacts the reactivity and the potential applications of the specific SPO in areas like catalysis, where the availability of the P(III) tautomer is essential for coordination to the metal catalyst. acs.org

| Substituent Type | Example Groups | Favored Tautomer | Reference |

|---|---|---|---|

| Electron-donating | Alkyl (e.g., Methyl, Ethyl) | Pentavalent Phosphine Oxide (R₂P(O)H) | mdpi.com |

| Electron-withdrawing | Fluoroalkyl (e.g., CF₃), Nitroaryl | Trivalent Phosphinous Acid (R₂P-OH) | mdpi.comresearchgate.net |

Prototropic Tautomerism in Secondary Phosphine Oxides and Analogues

Historical Development of Phosphine Oxide Research in Coordination Chemistry and Catalysis

The study of phosphine oxides as ligands in coordination chemistry and catalysis has evolved significantly over the past several decades. While tertiary phosphines have long been the dominant class of phosphorus ligands, the potential of phosphine oxides began to be appreciated for their unique properties, particularly their stability. ehu.es The coordination chemistry of secondary phosphine oxides (SPOs) was explored initially in the 1970s. ehu.es By the 1980s, metal complexes involving SPOs were being investigated as catalysts for reactions like hydroformylation and hydrogenation. ehu.es

A pivotal realization was the dual nature of SPOs, stemming from their tautomeric equilibrium. This allowed them to act as robust, air-stable pre-ligands that could be activated in situ to form the catalytically relevant trivalent phosphine complexes. researchgate.netchimia.chresearchgate.net This discovery broadened their appeal, leading to their application in a wide array of transition-metal-catalyzed reactions, including important C-C and C-N bond-forming cross-coupling reactions. researchgate.netrsc.org More recently, research has focused on the design of P-chiral SPOs for asymmetric catalysis and the use of both secondary and tertiary phosphine oxides to stabilize metal nanoparticles, further expanding their role in modern catalytic science. ehu.esdicp.ac.cnthieme-connect.com

Structure

3D Structure

Properties

IUPAC Name |

1-dimethylphosphoryloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23OP/c1-4-5-6-7-8-9-10-12(2,3)11/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCHYBAAWCZBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 1 Dimethylphosphoryloctane and Phosphine Oxide Ligands

Principles of Ligand Design for Phosphoryl Compounds

The design of phosphoryl-based ligands for specific applications in coordination chemistry is a nuanced process, governed by the interplay of electronic and steric factors. These factors determine the ligand's affinity for metal ions and the properties of the resulting metal complex.

The coordination of phosphine (B1218219) oxides to metal centers almost invariably occurs through the phosphoryl oxygen atom, which acts as a hard Lewis base. wikipedia.org The nature of the P=O bond, often described with a significant contribution from the P⁺-O⁻ resonance structure, results in a high degree of polarity and electron density on the oxygen atom. rsc.org This makes the oxygen atom the primary site for donation to a Lewis acidic metal center. wikipedia.org

The Lewis basicity of the phosphoryl oxygen is a critical electronic parameter that dictates the strength of the metal-ligand bond. This basicity is heavily influenced by the nature of the substituents attached to the phosphorus atom. fiveable.me Trialkylphosphine oxides are generally more basic and thus better ligands than triarylphosphine oxides because the electron-donating alkyl groups increase the electron density on the phosphoryl oxygen. wikipedia.org Conversely, electron-withdrawing groups decrease the Lewis basicity. umb.edu

Computational studies, such as those using Density Functional Theory (DFT), have been employed to quantify the Lewis basicity of phosphoryl compounds. researchgate.netresearchgate.net These studies often examine the enthalpies of adduct formation with reference Lewis acids like boron trifluoride (BF₃) or antimony pentachloride (SbCl₅). researchgate.netresearchgate.net Kinetic and DFT studies have shown a correlation between the catalytic activity of phosphoryl compounds and their Lewis basicity, where the P=O unit plays a dominant role in activating other molecules, for example, by forming hydrogen bonds with water. ippi.ac.ir The buildup of charge on the oxygen atom suggests that Brønsted and Lewis basicity increase as the electronegativity of the substituents on the phosphorus atom decreases. rsc.org

The length and branching of alkyl chains attached to the phosphorus atom in ligands like 1-dimethylphosphoryloctane exert both steric and electronic influences on coordination affinity. While it was conventionally thought that longer alkyl chains increase the basicity of the phosphoryl oxygen through an inductive effect, recent studies suggest this correlation is not straightforward. researchgate.net Electronic structure analyses have revealed that the electron density on the phosphoryl group may not significantly change with the elongation of the alkyl chain. researchgate.netiaea.org

Steric hindrance is another critical factor. Bulky substituents can limit the number of ligands that can coordinate to a metal center, influencing the stoichiometry and geometry of the resulting complex. libretexts.org For instance, the use of sterically demanding alkylphosphine-sulfonate ligands has been shown to be an effective method for producing high-molecular-weight copolymers, as the bulky ligands influence the polymerization process. acs.org In some cases, increased steric bulk, particularly in certain positions, can have a negative effect on interactions. nih.gov However, for some reactions, enantioselectivity has been observed to improve as the alkyl chain length increases, highlighting the complex role of steric effects. acs.org

Table 1: Factors Influenced by Alkyl Chain Length in Phosphine Oxide Ligands

| Property | Influence of Increasing Alkyl Chain Length | References |

|---|---|---|

| Lewis Basicity | Minimal direct electronic effect on phosphoryl oxygen basicity. | researchgate.netiaea.org |

| Dispersion Interactions | Significantly enhanced, leading to more stable complexes. | researchgate.net |

| Steric Hindrance | Increased, affecting coordination number and complex geometry. | libretexts.orgacs.org |

| Coordination Affinity | Often increases due to dominant dispersion forces, not inductive effects. | researchgate.net |

| Enantioselectivity | Can be improved in certain asymmetric catalytic reactions. | acs.org |

Formation and Characterization of Metal-Phosphine Oxide Complexes

Metal complexes of phosphine oxides are typically prepared by reacting a labile metal complex, often a metal halide, with the pre-formed phosphine oxide ligand. wikipedia.org Characterization of these complexes relies on a suite of analytical techniques, with ³¹P NMR spectroscopy being particularly important for probing the coordination environment of the phosphorus atom. wikipedia.org

The stoichiometry of metal-phosphine oxide complexes is highly variable and depends on the metal ion's size and charge, the steric bulk of the phosphine oxide ligand, and the reaction conditions. staffs.ac.uk For example, with lanthanide nitrates, triphenylphosphine (B44618) oxide can form complexes with stoichiometries of [Ln(NO₃)₃(Ph₃PO)₃] or, in the presence of excess ligand, [Ln(NO₃)₃(Ph₃PO)₄]. staffs.ac.uk Tri-n-octylphosphine oxide (TOPO) has been shown to extract lanthanide ions from aqueous solutions as [Ln(NO₃)₃(TOPO)₃]. staffs.ac.uk With magnesium perchlorate, trimethylphosphine (B1194731) oxide forms a five-coordinate square-pyramidal complex, Mg(Me₃PO)₅₂. canterbury.ac.nz

The stability of these adducts is a balance of factors. Phosphine oxides are considered relatively weak Lewis bases, and their complexes can sometimes be labile, with the ligand being easily displaced. wikipedia.org However, the chelate effect can lead to the formation of very stable complexes when using ligands that contain multiple phosphine oxide groups or other donor atoms. wku.edu The stability of complexes with monodentate phosphine oxides is largely dependent on the hardness of the metal center, with hard metal ions forming more stable bonds with the hard phosphoryl oxygen donor. wikipedia.org

The primary coordination mode for phosphine oxide ligands is monodentate, through the phosphoryl oxygen atom. wikipedia.org However, a variety of other coordination modes are possible, particularly with more complex ligands. Bidentate phosphine oxide ligands, where two P=O groups are connected by a spacer, can act as chelating agents. iupac.org The coordination mode can also be influenced by the solvent and the specific metal ion. For instance, in certain lanthanide nitrate (B79036) complexes, a ligand containing two phosphine oxide groups was found to act as both a tridentate and a bidentate ligand in solution. staffs.ac.uk

Furthermore, phosphine oxide ligands that also contain other functional groups can exhibit versatile coordination behaviors. Ligands with both phosphine and phosphine oxide moieties can exhibit hemilability, where one group can dissociate and re-associate during a chemical reaction. wikipedia.org In some cases, bridging coordination modes are observed, where a single phosphine oxide ligand links two metal centers, leading to the formation of dinuclear or polymeric structures. canterbury.ac.nzrsc.org Secondary phosphine oxides (R₂P(O)H) can exist in tautomeric equilibrium with phosphinous acids (R₂P-OH) and can coordinate to metals through either the oxygen or the phosphorus atom. wikipedia.orgchimia.ch

Specific Metal Ion Interactions with Phosphine Oxides

Phosphine oxide ligands form complexes with a broad spectrum of metal ions across the periodic table, with the nature of the interaction being dictated by the properties of both the metal and the ligand.

Hard metal ions, such as those from the lanthanide and actinide series, exhibit a strong affinity for the hard phosphoryl oxygen. The complexation of phosphine oxides with f-block elements is of significant interest for applications in nuclear fuel reprocessing and photoluminescent materials. staffs.ac.uk For example, studies on the extraction of uranyl nitrate (UO₂²⁺) have shown that the efficiency depends on the structure of the phosphine oxide ligand, with longer alkyl chains enhancing extraction due to favorable dispersion interactions. researchgate.net The interaction of phosphine oxides with trivalent lanthanide ions like Eu(III) and Am(III) has also been extensively studied, revealing the importance of both orbital and dispersion interactions in complex stability. researchgate.netresearchgate.net

Transition metals also form a wide array of complexes with phosphine oxides. wikipedia.org Examples include complexes with nickel, such as NiCl₂(OP(C₆H₅)₃)₂, and iron, like FeCl₂(OPMe₃)₂. wikipedia.org The coordination chemistry of phosphine oxides with Group 4 metals has been explored in the context of ethylene (B1197577) polymerization catalysis. rsc.org Interactions with precious metals like palladium, rhodium, and gold have also been investigated, leading to the synthesis of various coordination compounds. rsc.orgmdpi.com In some instances, the phosphine oxide ligand is generated in situ by the oxidation of a parent phosphine ligand. wikipedia.org The study of these metal-ligand interactions is crucial for the development of new catalysts and functional materials. acs.orgnih.gov

Table 2: Examples of Metal-Phosphine Oxide Complexes

| Metal Ion | Complex Example | Reference |

|---|---|---|

| Magnesium (Mg²⁺) | Mg(Me₃PO)₅₂ | canterbury.ac.nz |

| Nickel (Ni²⁺) | NiCl₂(OP(C₆H₅)₃)₂ | wikipedia.org |

| Iron (Fe²⁺) | FeCl₂(OPMe₃)₂ | wikipedia.org |

| Europium (Eu³⁺) | [Eu(NO₃)₃(Ph₃PO)₃] | staffs.ac.uk |

| Terbium (Tb³⁺) | [Tb(NO₃)₃(Ph₂P(O)C₂H₄PPh₂)₃] | staffs.ac.uk |

| Uranium (as UO₂²⁺) | UO₂(NO₃)₂(ligand)₂ | researchgate.net |

| Rhodium (Rh¹⁺) | Dinuclear ferrocenyloxo-bridged carbonyl complex | rsc.org |

| Palladium (Pd²⁺) | Dinuclear methyl complex with bridging ferrocenyloxo groups | rsc.org |

Complexation with Transition Metals

Phosphine oxides readily form coordination complexes with a wide array of transition metals. wikipedia.org The bonding is almost invariably through the oxygen atom, forming an M-O-P linkage. wikipedia.org Trialkylphosphine oxides are generally considered more basic and thus better ligands than their triaryl counterparts. wikipedia.org

The coordination process affects the structure of the phosphine oxide ligand in a predictable manner. Upon complexation, the P-O bond distance typically elongates by approximately 2%. For instance, the P-O bond length in free triphenylphosphine oxide is 1.48 Å, which increases to 1.51 Å in the nickel complex, NiCl₂(OP(C₆H₅)₃)₂. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure (R₃P⁺-O⁻) upon the oxygen's coordination to the electron-accepting metal center. wikipedia.org The geometry at the phosphorus atom remains tetrahedral. wikipedia.org

Complexes of phosphine oxides are typically prepared by reacting a preformed phosphine oxide with a labile metal complex, such as one containing easily displaced solvent molecules. wikipedia.org It is also noteworthy that in some cases, these complexes can form unintentionally from the air-oxidation of a parent phosphine ligand. wikipedia.org

Table 1: Representative Bond Lengths in a Transition Metal Phosphine Oxide Complex

| Complex | Parameter | Free Ligand (Å) | Coordinated Ligand (Å) |

| NiCl₂(OP(C₆H₅)₃)₂ | P-O distance | 1.48 | 1.51 |

| NiCl₂(OP(C₆H₅)₃)₂ | Ni-O distance | N/A | 1.96 |

| Data sourced from reference wikipedia.org. |

Interactions with Group II Metal Nitrates (e.g., Be, Mg, Ca, Sr, Ba)

The interaction of phosphine oxide ligands with Group II metal nitrates demonstrates a clear trend related to the properties of the metal cation. rsc.orgrsc.org The stability and nature of the resulting complexes are largely governed by the charge-to-radius ratio of the metal ion (Be²⁺, Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺). rsc.orgrsc.org

Studies involving phosphine oxides like triphenylphosphine oxide (OPPh₃) with Group II nitrates have shown that beryllium and magnesium, having a higher charge density, interact strongly with the phosphinoyl ligands. rsc.orgrsc.org In contrast, strontium and especially barium, which have a lower charge density due to their larger ionic radii, exhibit a very limited affinity for these ligands. rsc.orgrsc.org Consequently, complexes with the heavier alkaline earth metals are extensively dissociated in solution. rsc.orgrsc.org

For example, discrete complexes such as [Be(OPPh₃)₂(NO₃)₂] and [Mg(OPPh₃)₂(NO₃)₂] can be readily prepared and characterized. rsc.org In the solid state, the magnesium complex features a six-coordinate environment where the magnesium center is bound to two phosphine oxide ligands and two bidentate nitrate ligands. rsc.org For the larger calcium ion, stable complexes often involve chelation with diphosphine oxide ligands to enhance stability. rsc.org The decreasing stability down the group highlights how the electrostatic interaction between the hard metal cation and the hard oxygen donor of the phosphine oxide weakens as the cation size increases. rsc.org

Table 2: Summary of Phosphine Oxide Complexation with Group II Metal Nitrates

| Metal Ion | Relative Charge Density | Interaction Strength with R₃P=O | Stability of Nitrate Complex |

| Be²⁺ | Highest | Strong | Stable, forms discrete complexes. rsc.org |

| Mg²⁺ | High | Strong | Stable, forms discrete complexes. rsc.org |

| Ca²⁺ | Moderate | Moderate | Forms stable complexes, often with chelating ligands. rsc.org |

| Sr²⁺ | Low | Weak | Limited affinity, extensive dissociation in solution. rsc.orgrsc.org |

| Ba²⁺ | Lowest | Very Weak | Very limited affinity, extensive dissociation in solution. rsc.orgrsc.org |

| Information synthesized from references rsc.orgrsc.org. |

Complexation and Disproportionation in Group 4 Metal Alkoxy Halide Systems

The interaction between phosphine oxides and Group 4 (Ti, Zr, Hf) metal alkoxy halides is of significant interest, particularly in the synthesis of nanocrystals where these compounds act as precursors. nih.govnih.gov Research using tri-n-octylphosphine oxide (TOPO), a close structural and electronic analogue of this compound, reveals a complex interplay between simple Lewis acid-base adduct formation and disproportionation reactions. nih.govrsc.org

When a phosphine oxide ligand is introduced to a mixed metal alkoxy halide, such as ZrClₓ(OR)₄₋ₓ, two competing processes can occur:

Complexation: The phosphine oxide acts as a Lewis base, coordinating to the Lewis acidic metal center to form a stable adduct, for example, ZrClₓ(OR)₄₋ₓ(TOPO)ₙ. rsc.org This is the predominant reaction when an excess of the phosphine oxide ligand is present. nih.govrsc.org

Disproportionation: When a stoichiometric or sub-stoichiometric amount of phosphine oxide is used, it can induce the disproportionation of the metal alkoxy halide. nih.govrsc.org In this process, two molecules of a species like ZrCl₂(OR)₂ might rearrange to form ZrCl₃(OR) and ZrCl(OR)₃. nih.gov The phosphine oxide then preferentially complexes with the most Lewis acidic species generated, for example, ZrCl₃(OR). rsc.org

This behavior is a general phenomenon for titanium, zirconium, and hafnium with various halides and alkoxides. nih.gov For zirconium isopropoxy chlorides, the complexation equilibrium constant (K_c) decreases as the number of electron-donating alkoxy groups increases, following the trend: ZrCl₃(OⁱPr) > ZrCl₂(OⁱPr)₂ >> ZrCl(OⁱPr)₃. nih.govrsc.org Conversely, the disproportionation equilibrium constant (K_d) follows the opposite trend. nih.govrsc.org This is because disproportionation is driven by the formation of a more energetically favorable complex between the ligand and the more acidic metal species created during the reaction. nih.gov

Table 3: Thermodynamic Trends in Zirconium Isopropoxy Chloride and Phosphine Oxide Systems

| Zirconium Species | Complexation Trend (K_c) | Disproportionation Trend (K_d) |

| ZrCl₃(OⁱPr) | Highest | Lowest |

| ZrCl₂(OⁱPr)₂ | Intermediate | Intermediate |

| ZrCl(OⁱPr)₃ | Lowest | Highest |

| Data trends sourced from references nih.govrsc.orgchemrxiv.org. |

Supramolecular Interactions in Phosphine Oxide Systems

Intermolecular Hydrogen Bonding in Phosphine Oxide Derivatives

The phosphoryl group (P=O) in phosphine oxides is a powerful hydrogen bond acceptor. researchgate.netacs.org This ability is fundamental to the formation of supramolecular assemblies and plays a critical role in crystal engineering. researchgate.netresearchgate.net The hydrogen bond occurs when the lone pair of electrons on the highly polarized oxygen atom interacts with an electropositive hydrogen atom from a donor molecule (Dn–H···O=PR₃). wikipedia.org

Key characteristics of hydrogen bonding involving phosphine oxides include:

Strong Acceptance Ability: The P=O group is a stronger proton acceptor than many other common functional groups, including the carbonyl (C=O) moiety of carboxylic acids. researchgate.netacs.org Triphenylarsine oxide (Ph₃AsO), a heavier analogue, is an even stronger hydrogen-bond acceptor than triphenylphosphine oxide (Ph₃PO). nih.gov

Ambidextrous Nature: A single P=O group shows a notable inclination to form two hydrogen bonds simultaneously with one or two donor molecules. researchgate.netacs.org This is a distinct feature that facilitates the creation of complex, networked structures. researchgate.net

Influence on Crystal Packing: These strong, directional interactions can dictate the assembly of molecules in the solid state, leading to the formation of co-crystals with predictable architectures. researchgate.netmdpi.com The stoichiometry of the components can even influence whether a hydrogen bond or a different non-covalent interaction, like a halogen bond, is formed. researchgate.netbirmingham.ac.uk

These hydrogen bonding interactions are crucial not only in synthetic chemistry but also have implications for how these molecules might interact in biological systems or with materials like silica (B1680970) surfaces. researchgate.net

Catalytic Applications of Alkyl Dimethylphosphine Oxide Derivatives

Phosphine (B1218219) Oxides as Key Ligands in Homogeneous Catalysis

Phosphine oxides have emerged as a versatile class of ligands in homogeneous catalysis. Their utility stems from the electronic properties of the phosphoryl group (P=O), which can influence the catalytic activity and selectivity of metal centers.

Function as Pre-ligands for Active Metal Catalysts

Tertiary phosphine oxides, such as 1-Dimethylphosphoryloctane, are generally considered poor ligands for late transition metals due to the stable P=O bond. However, they can function as stabilizing agents for palladium catalysts in cross-coupling reactions, preventing the precipitation of palladium black and thereby maintaining catalyst activity. wikipedia.org In some cases, they can act as ligands, particularly for early transition metals or in specific reaction mechanisms where the oxophilicity of the metal center plays a role. nih.gov

Impact of Ligand Structure on Catalytic Efficiency and Selectivity

The structure of phosphine oxide ligands profoundly influences the outcome of catalytic reactions. Both steric and electronic factors are at play. The substituents on the phosphorus atom dictate the steric bulk around the metal center, which can control substrate approach and influence regioselectivity and enantioselectivity. researchgate.netgoogle.com

For instance, in rhodium-catalyzed hydroformylation, the structure of phosphine oxide ligands affects both reactivity and selectivity. uni-rostock.dehes-so.ch The electronic nature of the substituents on the phosphorus atom modulates the electron density at the metal center, which in turn affects key catalytic steps like oxidative addition and reductive elimination in cross-coupling cycles. nih.gov While these principles are well-established for a variety of phosphine oxides, specific studies detailing how the n-octyl chain of this compound would impact catalytic efficiency and selectivity are not currently available.

Specific Catalytic Transformations Enabled by Phosphine Oxide Ligands

Phosphine oxide-based ligands have been successfully employed in a variety of important catalytic transformations.

Carbon-Carbon Coupling Reactions

Phosphine oxides have been demonstrated to be effective ligands in palladium-catalyzed cross-coupling reactions. For example, triphenylphosphine (B44618) oxide has been used as a stabilizing ligand in the Suzuki-Miyaura coupling of aryl bromides with potassium aryldimethylsilanolates, leading to good yields of unsymmetrical biaryls. wikipedia.org The presence of the phosphine oxide was shown to prevent catalyst decomposition. wikipedia.org Secondary phosphine oxides are also utilized as pre-ligands for palladium in various cross-coupling reactions, including Suzuki and Heck couplings. academie-sciences.frharvard.edu There is no specific data found for the use of this compound in these reactions.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions Utilizing Phosphine Oxide Ligands

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / Ph₃P=O | Potassium (4-methoxyphenyl)dimethylsilanolate, 4-Bromobenzotrifluoride | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 79% | wikipedia.org |

| Pd(OAc)₂ / SPO | Aryl Halide, Phenylboronic Acid | Biphenyl | Not Specified | harvard.edu |

Note: This table presents examples with other phosphine oxides due to the lack of specific data for this compound.

Asymmetric Hydrogenation Reactions

Chiral phosphine oxides are crucial in the field of asymmetric catalysis. Enantiopure secondary phosphine oxides have been successfully used as ligands in rhodium- and iridium-catalyzed asymmetric hydrogenations of olefins, yielding products with high enantioselectivity. ethz.chnih.gov The phosphoryl oxygen can participate in hydrogen bonding, which plays a crucial role in the stereochemical outcome of the reaction by organizing the transition state assembly. uni-rostock.denih.gov This interaction can lead to enhanced reaction rates and high enantioselectivity, particularly for substrates containing hydroxyl groups. uni-rostock.denih.gov While this highlights the potential of chiral phosphine oxides, there are no available studies on the application of a chiral version of this compound in asymmetric hydrogenation.

Hydroformylation and Hydrophosphination Processes

Phosphine oxides have found application in rhodium-catalyzed hydroformylation. Mixed amino phosphine oxide ligands have shown high reactivity and selectivity for the formation of the branched aldehyde in the hydroformylation of styrene. hes-so.chnih.gov In some instances, phosphine oxide derivatives have been found to be superior ligands compared to their phosphine analogues. ehu.es Furthermore, secondary phosphine oxides can act as bifunctional ligands in hydroformylation and hydrogenation. ehu.esmt.com The application of this compound in these processes has not been reported in the reviewed literature. A study on the hydroformylation of n-octenes used tri-n-octylphosphine oxide as an external reference for in-situ NMR experiments, but not as a catalytic ligand. uni-rostock.de

Based on a comprehensive review of available scientific literature, there is no specific information regarding the catalytic applications of the compound This compound in the areas of asymmetric alkylation reactions, P-H insertion reactions in chiral synthesis, or as a phosphine oxide stabilizer in metal nanoparticle catalysis.

Extensive searches for "this compound," its synonym "n-octyldimethylphosphine oxide," and its associated CAS number (13232-68-3) did not yield any research findings related to the specific catalytic activities outlined in the requested article structure.

While the broader classes of compounds, such as phosphine oxides, are known to be utilized in catalysis, for instance as ligands or stabilizers for metal nanoparticles, no studies were found that specifically investigate or report on the use of this compound in these contexts. The fields of asymmetric alkylation and P-H insertion reactions are well-established areas of chemical research, but the role of this particular compound has not been documented in the available literature.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the catalytic applications of this compound as per the specified outline due to the absence of relevant research data.

Applications in Separation Science and Extractive Metallurgy Utilizing Phosphine Oxides

Phosphine (B1218219) Oxides as Advanced Extractants for Metal Ions

Organophosphorus compounds are principal commercial extractants for separating rare earth elements (REEs) and actinoids on an industrial scale. nih.gov Among these, phosphine oxides are recognized for their strong coordination affinity, which dictates the degree of extraction and separation of metal ions. nih.gov The basicity of organophosphorus extractants, and consequently their coordination strength, increases in the order of phosphates < phosphonates < phosphinates < phosphine oxides. nih.govmdpi.com This trend generally positions phosphine oxides as the most efficient extractants for REEs. nih.gov However, their high efficiency can sometimes lead to less selective separation among the REEs themselves. nih.gov

The introduction of an amino group into the structure of phosphine oxides offers a strategic avenue for modifying their molecular structure, coordination properties, and extraction capabilities. nih.gov These functionalized compounds have demonstrated the potential to outperform standard commercial organophosphorus extractants in REE separations and have proven effective in recovering thorium and uranium from REE concentrates. nih.gov For instance, carbamoylmethylphosphine oxide (CMPO) is a highly effective extractant for removing actinides and lanthanides from acidic solutions. osti.gov

Mechanistic Investigations of Liquid-Liquid Extraction

Liquid-liquid extraction, also known as solvent extraction, is a primary technique for achieving the separation of metal ions. mdpi.com The process relies on the transfer of a metal species from an aqueous phase to an immiscible organic phase containing the extractant. nih.gov The efficiency of this process is governed by several factors, including the selectivity and loading capacity of the extractant. nih.gov

In the context of phosphine oxide extractants, the extraction of metal ions often proceeds through a solvation mechanism. Neutral organophosphorus compounds, such as phosphine oxides, contain electron-donating oxygen atoms that coordinate to the metal ion. rsc.org

In highly acidic aqueous solutions, the oxygen atom of the phosphine oxide can become protonated. rsc.org The resulting cation can then form an ion-pair with a metalate anion, facilitating the transfer of the metal complex into the organic phase. rsc.org This mechanism is particularly relevant for the extraction of metal salt complexes.

The formation of neutral assemblies, or "ion pairs," is a critical step for extracting metalate anions into a water-immiscible phase. rsc.org This can be achieved by protonating a neutral extractant like a phosphine oxide in an acidic aqueous solution. rsc.org The loading of the metal is favored at lower pH, while stripping is favored by raising the pH. rsc.org

Acidic organophosphorus extractants operate via a cation-exchange mechanism, where a metal cation from the aqueous phase replaces one or more ionizable protons on the extractant molecule. rsc.org While phosphine oxides are typically neutral extractants operating through solvation, the introduction of acidic functionalities, such as in α-aminophosphine oxides, can enable cation-exchange processes. nih.gov

The deprotonation of a P–OH group in such functionalized extractants upon complexation with a metal ion is indicative of a cation-exchange mechanism. nih.gov This process is pH-dependent, with the strength of the extractant often compared by the pH at which 50% of the metal is loaded (pH1/2 value). rsc.org Stronger extractants are capable of recovering metals from highly acidic solutions. rsc.org

Selective Separation of Rare Earth Elements (REEs) and Actinoids

The separation of trivalent actinides from lanthanides is a significant challenge in the nuclear fuel cycle due to their similar chemical and physical properties. mdpi.comrsc.org Phosphine oxides, particularly those with N- or S-donor atoms, are considered potential ligands for this separation due to their higher affinity for trivalent actinides (An³⁺) over trivalent lanthanides (Ln³⁺). mdpi.comrsc.org Bifunctional organophosphorus extractants like CMPO have shown great affinity for tri-, tetra-, and hexavalent actinides as well as lanthanides in strong nitric acid solutions. akjournals.com

The separation of individual lanthanides from each other is challenging due to their chemical similarities. researchgate.net Neutral phosphine oxides, such as the mixture found in Cyanex 923, have been studied for the extraction of trivalent lanthanides and yttrium from various acid media, including nitric acid. tandfonline.comtandfonline.comnmlindia.org

In nitrate (B79036) media, lanthanides are extracted as neutral nitrate complexes solvated by the phosphine oxide molecules. tandfonline.com For example, with Cyanex 923, the stoichiometry of the extracted species is often formulated as Ln(NO₃)₃·2Cyanex 923. tandfonline.comtandfonline.com The distribution ratios of trivalent lanthanides in nitrate systems tend to increase with decreasing ionic radii, and the distribution ratio of yttrium often falls among the middle lanthanides. nmlindia.org The separation of lanthanides into light, middle, and heavy fractions is often more apparent from a nitric acid medium. researchgate.nettandfonline.com

Table 1: Extraction Data for Lanthanides and Yttrium with Cyanex 923

| Element | Acid Medium | Proposed Extracted Species | Separation Group |

|---|---|---|---|

| La, Ce, Nd | Nitric Acid | Ln(NO₃)₃·2Cyanex 923 | Light |

| Eu, Gd | Nitric Acid | Ln(NO₃)₃·2Cyanex 923 | Middle |

| Ho | Nitric Acid | Ln(NO₃)₃·2Cyanex 923 | Middle/Heavy |

| Yb | Nitric Acid | Ln(NO₃)₃·2Cyanex 923 | Heavy |

| Y | Nitric Acid | Y(NO₃)₃·2Cyanex 923 | Middle |

The main ores of REEs can also contain actinides like uranium and thorium. nih.gov The selective separation of these radioactive elements is crucial to ensure REE concentrates are free from radioactivity and to fully utilize the ore by recovering all valuable elements. nih.gov Phosphine oxides have proven to be efficient extraction agents for recovering thorium and uranium from these concentrates. nih.gov

Synergistic mixtures of di(2-ethylhexyl) phosphoric acid (D2EHPA) and trioctylphosphine (B1581425) oxide (TOPO) are used commercially to extract uranium from wet-process phosphoric acid. tandfonline.comwise-uranium.org Liquid phosphine oxides, such as Cyanex 923, have been investigated as alternatives to the solid TOPO, showing equivalent extraction performance. tandfonline.com The extraction of uranium and thorium can be achieved from various acidic media, and these elements can be almost completely recovered through multi-stage extraction processes. researchgate.netsemanticscholar.org For instance, N,O-donor hybrid heterocyclic extractants have shown high efficiency for extracting uranium(VI) and thorium(IV) from nitric acid solutions of eudialyte ore concentrate, leaving rare earth elements in the raffinate. mdpi.com

Table 2: Recovery of Uranium and Thorium

| Element | Source Material | Extractant System | Recovery Efficiency |

|---|---|---|---|

| Uranium (U) | Wet-Process Phosphoric Acid | D2EHPA + TOPO/Cyanex 923 | High (Commercial Process) |

| Thorium (Th) | Eudialyte Ore Concentrate | N,O-donor hybrid heterocyclic extractants | Quantitative |

| Uranium (U) | Eudialyte Ore Concentrate | N,O-donor hybrid heterocyclic extractants | Quantitative |

| Thorium (Th) | Monazite Concentrate | Cyanex 923 | High |

| Uranium (U) | Monazite Concentrate | Cyanex 923 | High |

Absence of Specific Research Data on "1-Dimethylphosphoryloctane" Limits In-Depth Analysis

The intended article was to be structured around the following key areas:

Theoretical and Computational Investigations of Alkyl Dimethylphosphine Oxide Chemistry

Quantum Chemical Calculations (DFT, MP2) for Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have become indispensable tools for studying the molecular and electronic structures of organophosphorus compounds. These methods provide detailed insights into geometries, electronic properties, and energetic landscapes that govern their chemical behavior.

Modeling Tautomerism and Proton Transfer Pathways

Secondary phosphine (B1218219) oxides, such as dimethylphosphine (B1204785) oxide, can exist in equilibrium with their trivalent tautomer, a phosphinous acid. mdpi.comresearchgate.net Computational studies have been crucial in understanding this tautomeric relationship and the associated proton transfer pathways.

Quantum chemical calculations have shown that the stability of the pentavalent phosphine oxide form versus the trivalent phosphinous acid form is significantly influenced by the electronic nature of the substituents on the phosphorus atom. mdpi.com Electron-donating groups, like the methyl and octyl groups in 1-dimethylphosphoryloctane, tend to favor the pentavalent P(V) form. mdpi.com In contrast, electron-withdrawing substituents stabilize the trivalent P(III) tautomer. mdpi.com

The mechanism of tautomerization has been a subject of detailed computational investigation. mdpi.comresearchgate.net Several pathways have been modeled, including:

Intramolecular Proton Transfer: This pathway involves the direct transfer of a proton from the phosphorus to the oxygen atom within a single molecule. Calculations have revealed a very high activation barrier for this process, suggesting it is not a significant pathway under normal conditions. mdpi.comresearchgate.net

Intermolecular Proton Transfer: This involves the transfer of a proton between two or more phosphine oxide molecules. These pathways generally have lower activation energies than the intramolecular route.

Solvent-Assisted Proton Transfer: The presence of solvent molecules, particularly protic solvents like water, can significantly lower the activation energy for proton transfer by acting as a proton shuttle. researchgate.net

DFT calculations have been employed to map the reaction energetics of these different pathways, providing valuable data on the transition states and intermediates involved. mdpi.com The choice of computational method and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are critical for obtaining accurate results. mdpi.com

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of alkyl dimethylphosphine oxides dictates their reactivity. Ab initio and DFT calculations have been used to understand the nature of the P=O bond and the distribution of electron density within these molecules. rsc.org The P=O bond is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom, making the oxygen a strong hydrogen bond acceptor. enamine.net

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity.

HOMO: For alkyl phosphine oxides, the HOMO is typically associated with the lone pairs of the oxygen atom. This indicates that the oxygen atom is the primary site for electrophilic attack.

LUMO: The LUMO is often a σ* anti-bonding orbital associated with the P-C bonds or the P=O bond. Its energy and localization can indicate the susceptibility of the molecule to nucleophilic attack.

Self-consistent multipolar Xα calculations have been used to examine the electronic structures of related phosphine compounds, showing excellent agreement with experimental ionization energies. northwestern.edudatapdf.com These studies provide a foundation for understanding how the alkyl chain in this compound would influence the energies of the frontier orbitals compared to smaller analogs like trimethylphosphine (B1194731) oxide. rsc.orgnorthwestern.edudatapdf.com The addition of diphenylphosphine (B32561) oxide moieties to aromatic cores, for instance, has been shown to significantly impact ionization potential and electron affinity values. princeton.edu

Conformational Analysis and Potential Energy Surfaces of Organophosphine Oxides

The long alkyl chain in this compound introduces conformational flexibility. Understanding the different possible conformations and their relative energies is crucial for a complete picture of the molecule's behavior. Computational methods can be used to explore the potential energy surface (PES) of organophosphine oxides, identifying stable conformers and the energy barriers for interconversion between them.

Elucidation of Thermodynamic Descriptors for Complexation and Disproportionation

The phosphoryl group in this compound is a potent Lewis base, readily forming complexes with Lewis acids, including metal ions and halogen bond donors. mdpi.com DFT calculations are widely used to determine the thermodynamic descriptors for these complexation reactions, such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of complex formation.

For instance, an extensive series of halogen-bonded complexes formed by trimethylphosphine oxide has been studied using DFT, revealing correlations between the complexation energy and spectroscopic parameters like the ³¹P NMR chemical shift and the P=O stretching frequency. mdpi.com These computational studies can predict the strength of interactions and the preferred geometries of the resulting complexes.

Disproportionation reactions of primary phosphine oxides have also been investigated. researchgate.net While this compound is a tertiary phosphine oxide and thus not prone to the same disproportionation, computational studies on related compounds help to build a broader understanding of the thermodynamic stability of the phosphine oxide functional group.

Molecular Dynamics Simulations in Phosphine Oxide-Containing Systems

While quantum chemical calculations provide detailed information about individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations can provide insights into the bulk properties of liquids, solutions, and materials containing phosphine oxides.

For a system containing this compound, MD simulations could be used to study:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule.

Transport Properties: Diffusion coefficients and viscosity of the liquid.

Interfacial Behavior: The orientation and dynamics of molecules at a liquid-liquid or liquid-air interface. This is particularly relevant for applications of long-chain phosphine oxides in solvent extraction.

Complexation Dynamics: The formation and dissociation of complexes in solution.

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been used to investigate the ligation states of phosphine ligands in transition metal complexes, achieving a significant speed-up compared to full QM calculations. tuwien.at Similar approaches could be applied to study the interactions of this compound with metal ions in a condensed phase.

Computational Insights into Reaction Mechanisms and Catalytic Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving alkyl dimethylphosphine oxides, theoretical calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies. This information is invaluable for understanding reaction kinetics and for designing more efficient catalytic processes.

Examples of reaction mechanisms involving phosphine oxides that have been studied computationally include:

Oxidation of Phosphines: The mechanism of phosphine oxidation to phosphine oxides has been investigated, with proposals of radical activation of molecular oxygen on surfaces. nih.gov

Tautomerization: As discussed earlier, the mechanism of tautomerization between phosphine oxides and phosphinous acids has been extensively modeled. mdpi.comresearchgate.netcnr.it

Catalytic Cycles: The role of phosphine oxide ligands in catalytic cycles has been explored. For example, in the palladium-catalyzed mono-oxidation of bidentate phosphines, stoichiometric studies have elucidated the catalytic loop. acs.org

Advanced Spectroscopic Characterization Techniques for Phosphine Oxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P, ⁹Be)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the characterization of phosphine (B1218219) oxides, providing detailed information about the structure and chemical environment at the atomic level. wikipedia.orghuji.ac.il

Phosphorus-31 (³¹P) is a spin ½ nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for studying phosphorus-containing compounds. wikipedia.orgoxinst.com The chemical shift in ³¹P NMR is particularly sensitive to the electronic environment, oxidation state, and coordination number of the phosphorus atom.

For tertiary phosphine oxides like 1-Dimethylphosphoryloctane, the ³¹P chemical shift typically appears in a characteristic downfield region, often between +20 and +60 ppm relative to 85% H₃PO₄. youtube.com The exact chemical shift is influenced by the electronegativity and steric bulk of the alkyl or aryl substituents.

Complexation of the phosphoryl oxygen with Lewis acids, metal ions, or through hydrogen/halogen bonding results in a significant change in the ³¹P chemical shift. acs.orgcdnsciencepub.com This coordination generally leads to a downfield shift (an increase in the ppm value), which can be correlated with the strength of the interaction. mdpi.com For example, the formation of adducts with hydrogen peroxide or complexes with metal salts can be readily monitored by the change in the ³¹P chemical shift. tamu.edu The magnitude of this coordination-induced shift provides valuable data on the Lewis basicity of the phosphine oxide and the nature of the complex formed. mdpi.comacs.org

Table 3: Representative ³¹P NMR Chemical Shifts for Phosphine Oxides and Complexes

| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |

|---|---|---|

| Trimethylphosphine (B1194731) oxide (Me3PO) | CDCl3 | ~36.2 youtube.com |

| Tributylphosphine oxide (Bu3PO) | C6D6 | ~41-44 tamu.edu |

| Triphenylphosphine (B44618) oxide (Ph3PO) | CDCl3 | ~29-30 researchgate.net |

| Bu3PO·H2O2 adduct | C6D6 | ~49 tamu.edu |

| Ph3PO-Metal Complex | Varies | Downfield shift observed cdnsciencepub.com |

¹H NMR spectroscopy provides detailed information about the organic framework of the phosphine oxide ligand. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl and the various methylene (B1212753) groups of the octyl chain. The integration of these signals confirms the ratio of protons in the molecule.

Coupling between the phosphorus nucleus and nearby protons (²JP-H for α-protons and ³JP-H for β-protons) provides valuable structural information. The signals for the protons on the carbon atom alpha to the phosphorus (the P-CH₃ and P-CH₂- groups) appear as doublets due to this coupling. Changes in the chemical shifts of these α-protons upon complexation or interaction at the phosphoryl oxygen can indicate the extent of electronic perturbation through the P-C bond, offering further insight into the interaction.

X-ray Absorption Spectroscopy (XAS) for Phosphorus Oxidation State Determination

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local electronic and geometric structure of a specific atom within a material. rsc.orgrsc.org For phosphorus compounds, XAS at the P K-edge (around 2145 eV) is particularly useful for determining the formal oxidation state of the phosphorus atom. semanticscholar.orgescholarship.orgresearchgate.netacs.org

The technique involves exciting a core electron (1s in the case of the K-edge) to unoccupied states. The energy at which absorption sharply increases, known as the absorption edge, is highly sensitive to the effective charge on the absorbing atom. In phosphine oxides, the phosphorus atom is in a +5 formal oxidation state (P(V)), which results in a higher binding energy for the core electrons compared to a reduced species like a phosphine (P(III)). Consequently, the P K-edge absorption energy for a phosphine oxide is shifted to a higher energy relative to that of a corresponding phosphine. semanticscholar.orgresearchgate.net

This makes X-ray Absorption Near-Edge Structure (XANES), the region of the spectrum close to the absorption edge, an excellent tool for distinguishing between phosphines and their corresponding oxides. semanticscholar.orgescholarship.orgresearchgate.net This method is especially valuable for analyzing solid-state samples, amorphous materials, or systems where NMR spectroscopy is not feasible, such as those containing paramagnetic centers. semanticscholar.orgresearchgate.net By comparing the edge position of an unknown sample to that of known standards (e.g., triphenylphosphine and triphenylphosphine oxide), the oxidation state of phosphorus can be unequivocally determined. semanticscholar.org

Table 4: P K-edge XANES for Oxidation State Determination

| Compound Type | Phosphorus Oxidation State | Relative P K-edge Energy Position |

|---|---|---|

| Phosphine (e.g., R3P) | +3 | Lower Energy semanticscholar.orgresearchgate.net |

| Phosphine Oxide (e.g., R3P=O) | +5 | Higher Energy semanticscholar.orgresearchgate.net |

UV-Vis Spectroscopy for Metal Complexation and Ligand Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of phosphine oxide complexes and monitoring their formation and interactions in solution. The absorption of UV or visible light by these complexes induces electronic transitions, which provide a wealth of information about the coordination environment of the metal center and the nature of the metal-ligand bonding.

The UV-Vis spectra of phosphine oxide complexes are typically characterized by two main types of electronic transitions:

d-d or f-f Transitions: For complexes of transition metals and lanthanides, respectively, electronic transitions can occur between the d or f orbitals of the metal ion. These transitions are often weaker than LMCT bands and are influenced by the ligand field environment created by the phosphine oxide and any other coordinated ligands. Changes in the position and intensity of these bands upon complexation can provide valuable information about the coordination number and symmetry of the metal center.

By monitoring changes in the UV-Vis spectrum upon titration of a metal salt with a phosphine oxide ligand, it is possible to determine the stoichiometry of the resulting complex and to calculate its formation constant. Furthermore, subtle shifts in the absorption maxima can indicate changes in the coordination environment, such as solvent displacement or the binding of additional ligands.

| Type of Transition | Typical Wavelength Range (nm) | Description | Information Gained |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | 200 - 400 | Excitation of an electron from a ligand orbital to a metal orbital. | Nature of metal-ligand bond, oxidation state of the metal. |

| d-d Transitions (Transition Metals) | 300 - 800 | Excitation of an electron between d-orbitals of the metal center. | Coordination geometry and ligand field strength. |

| f-f Transitions (Lanthanides) | 400 - 1000 | Excitation of an electron between f-orbitals of the metal center. | Coordination environment and symmetry. nih.gov |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structures

The process involves irradiating a single crystal of the phosphine oxide complex with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

Structural data from X-ray diffraction studies of phosphine oxide complexes reveal several key features:

Coordination Geometry: The precise arrangement of the phosphine oxide ligands and any other co-ligands around the metal center can be determined, confirming the coordination number and geometry (e.g., octahedral, tetrahedral, etc.). rsc.orgrsc.orgsoton.ac.uk

Metal-Oxygen Bond Distances: The length of the bond between the metal ion and the oxygen atom of the phosphine oxide ligand is a direct measure of the strength of the interaction. mdpi.com This distance can be influenced by factors such as the nature of the metal, its oxidation state, and steric hindrance from the substituents on the phosphorus atom.

P-O Bond Lengths: Upon coordination to a metal center, the P=O bond length in the phosphine oxide ligand typically elongates slightly. wikipedia.org This is consistent with a decrease in the double bond character of the P=O bond as electron density is donated from the oxygen to the metal.

Conformation of the Ligand: The solid-state conformation of the phosphine oxide ligand, including the orientation of the alkyl or aryl groups attached to the phosphorus atom, can be precisely determined.

The detailed structural information obtained from single-crystal X-ray diffraction is crucial for understanding the structure-property relationships in phosphine oxide complexes and for the rational design of new ligands and materials with tailored properties.

| Complex | Coordination Geometry | Metal-Oxygen Bond Length (Å) | P-O Bond Length (Å) | Reference |

|---|---|---|---|---|

| [Dy{(O=PPh2)2CH2}2Cl2]Cl·THF | Octahedral | 2.28 - 2.30 | 1.50 - 1.51 | rsc.orgrsc.org |

| [Er{(O=PPh2)2CH2}2Cl2]Cl·THF | Octahedral | 2.25 - 2.27 | 1.50 - 1.51 | rsc.orgrsc.org |

| [Yb{(O=PPh2)2CH2}2Cl2]Cl·THF | Octahedral | 2.22 - 2.23 | 1.50 - 1.51 | rsc.orgrsc.org |

| [EuI2(OPPh3)4]·MeCN | cis-Octahedral | 2.45 - 2.48 | 1.51 - 1.52 | soton.ac.uk |

Integration of Alkyl Dimethylphosphine Oxide Derivatives in Advanced Functional Materials

Phosphine (B1218219) Oxide-Functionalized Polymers and Metal-Organic Frameworks (MOFs)

The integration of phosphine oxide moieties, such as the dimethylphosphoryl group found in 1-dimethylphosphoryloctane, into polymers and metal-organic frameworks (MOFs) offers a versatile strategy for creating advanced functional materials. Phosphine oxide groups can be incorporated into polymeric structures to enhance properties like thermal stability and flame retardancy. In the context of MOFs, which are crystalline porous materials constructed from metal ions or clusters and organic linkers, phosphine oxide groups serve as robust and effective coordination sites. semanticscholar.orgrsc.org

Phosphine-functionalized MOFs (P-MOFs) are a specific class of these materials where the phosphorus functional groups are located within the pores. semanticscholar.orgrsc.org The oxidation state of the phosphorus atom is critical, as it significantly influences the coordination affinity of the framework for transition metals. semanticscholar.orgrsc.org The phosphine oxide group (P=O), with its hard oxygen donor atom, can form stable coordination bonds with a variety of metal centers, facilitating the construction of diverse and robust framework architectures. The incorporation of a long alkyl chain, such as the octyl group in this compound, could further modify the properties of the resulting MOF, for instance, by increasing its hydrophobicity or influencing the pore environment. While MOFs are often built from rigid aromatic linkers, the use of more flexible aliphatic components is an emerging area of research. mdpi.com The combination of polymers with MOFs can lead to the formation of polymer-MOF composites, which synergistically combine the properties of both components. mdpi.com

Pure-Organic Phosphine Oxide Luminescent Materials

Phosphine oxide derivatives are highly valuable in the development of pure-organic luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). rsc.org The key to their utility lies in the strong electron-withdrawing nature of the phosphoryl (P=O) group. rsc.org This property allows phosphine oxide-containing molecules to function effectively as host materials or electron-transporting materials (ETMs) in phosphorescent OLEDs. rsc.org By facilitating the transport and injection of electrons, these materials contribute to achieving high device efficiencies. rsc.org The incorporation of the dimethylphosphoryl group from a compound like this compound into larger molecular systems for optoelectronics could impart these desirable electronic characteristics.

Modulating Molecular Configuration and Excited-State Properties for Optoelectronics

The performance of organic optoelectronic devices is intrinsically linked to the molecular configuration and excited-state properties of the materials used. For phosphine oxide-based materials, strategic chemical design allows for the fine-tuning of these properties. The strong dipole moment of the P=O bond significantly influences the electronic structure of the molecule, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation is crucial for optimizing charge injection and transport within a device and for controlling the emission color and efficiency of luminescent materials. By attaching different functional groups to the phosphorus center, researchers can systematically alter these electronic properties to meet the specific requirements of various optoelectronic applications, such as achieving deep blue emission or improving external quantum efficiencies in OLEDs. rsc.org

Enhancing Electron-Transporting Characteristics

The enhancement of electron-transporting characteristics is a primary advantage of using phosphine oxide derivatives in organic electronics. rsc.org The phosphoryl group acts as a strong electron acceptor, which lowers the LUMO energy level of the molecule. A lower LUMO level facilitates the injection of electrons from the cathode and improves their mobility through the electron-transporting layer of an OLED. This efficient electron transport is essential for balancing the charge carriers (electrons and holes) within the emissive layer, a prerequisite for achieving high recombination efficiency and, consequently, high device brightness and longevity. Materials incorporating the phosphine oxide moiety have enabled the fabrication of high-performance red, green, and blue phosphorescent OLEDs with external quantum efficiencies exceeding 20%. rsc.org

Gold Nanoparticles Stabilized by Phosphine Oxide Derivatives

Gold nanoparticles (AuNPs) have garnered significant interest for applications in catalysis, sensing, and medicine due to their unique properties. nih.gov However, their practical use depends on their stability against aggregation. Phosphine oxide derivatives can serve as effective stabilizing ligands for AuNPs. nih.govrsc.org The oxygen atom of the phosphoryl group can coordinate to the surface of the gold nanoparticle, while the organic substituents provide a protective steric barrier that prevents the particles from coalescing.

The structure of the phosphine oxide ligand plays a crucial role in determining the size and stability of the resulting nanoparticles. nih.gov For a molecule like this compound, the dimethylphosphoryl head group would bind to the AuNP surface, and the long, flexible octyl tail would extend into the solvent, providing steric stabilization and influencing the solubility of the nanoparticles. Research has shown that AuNPs stabilized with different phosphine oxide ligands exhibit varying long-term stability, with some remaining stable for several months. rsc.org

The table below summarizes findings on the characterization of gold nanoparticles stabilized by different phosphine oxide ligands, illustrating the influence of ligand structure on particle size.

| Stabilizing Ligand | Resulting AuNP Size (nm, via TEM) | Reference |

|---|---|---|

| Ligand 4A | 55 ± 13.6 | rsc.org |

| Ligand 4B | 40 ± 8 | rsc.org |

| Ligand 7 | 25 ± 6 | rsc.org |

| Ligand 10 | 43 ± 7 | rsc.org |

Role in Polymeric Materials as Flame Retardants

Phosphorus-based compounds are a major class of flame retardants used to improve the fire safety of polymeric materials. specialchem.com They are considered effective alternatives to halogenated flame retardants, which are under regulatory scrutiny. nist.gov Phosphine oxides, as part of the broader organophosphorus flame retardant category, can act through multiple mechanisms to inhibit combustion. primescholars.comresearchgate.net

Their flame retardant action can occur in two phases:

Condensed Phase: During polymer pyrolysis, the phosphorus-containing compounds can decompose to form polyphosphoric acid. cnrs.fr This acid promotes the dehydration and cross-linking of the polymer, leading to the formation of a stable, insulating layer of char on the surface. cnrs.fr This char layer shields the underlying polymer from heat and oxygen, preventing further decomposition and the release of flammable gases. cnrs.fr

Gas Phase: Some phosphorus compounds can volatilize and interrupt the combustion cycle in the gas phase. They release phosphorus-containing radicals that scavenge the highly reactive H• and OH• radicals responsible for propagating the flame, thus quenching the fire. nist.gov

The effectiveness of a phosphorus-based flame retardant depends on the polymer matrix and the specific structure of the retardant. cnrs.fr For this compound, the phosphoryl group provides the flame-retardant functionality, while the long octyl chain would primarily influence its compatibility and miscibility with the host polymer, which is a critical factor for achieving uniform dispersion and optimal performance.

The following table presents data on a UL 94 V-0 formulation for a polyurethane resin, demonstrating the synergistic effect of a phosphorus-based flame retardant with aluminum hydroxide (B78521).

| Component | Parts by Weight | Reference |

|---|---|---|

| Polyetherpolyole Baygal K 55 | 100 parts | cnrs.fr |

| MDI Baymidur K 88 | 100 parts | cnrs.fr |

| Benzyldimethylamine BDMA | 1 part | cnrs.fr |

| Aluminum hydroxide Apyral 2 | 100 parts | cnrs.fr |

| Exolit RP 652 (Phosphorus-based FR) | 20 parts | cnrs.fr |

Future Research Directions and Emerging Concepts in Phosphine Oxide Chemistry

Design and Synthesis of Novel Phosphine (B1218219) Oxide Ligands for Enhanced Selectivity and Reactivity

The rational design of phosphine oxide ligands is a cornerstone of modern catalysis, aiming to fine-tune the steric and electronic properties of metal centers to achieve superior selectivity and reactivity. While extensive research has focused on aryl-substituted phosphine oxides, the exploration of long-chain alkylphosphine oxides like 1-Dimethylphosphoryloctane as ligands is an area of growing interest. The presence of the octyl group introduces significant lipophilicity, which can be advantageous in specific catalytic systems, particularly in biphasic catalysis or for reactions involving nonpolar substrates.

The synthesis of hemilabile phosphine-phosphine oxide ligands, which contain both a strongly coordinating phosphine group and a weaker coordinating phosphine oxide moiety, represents a key strategy for developing advanced catalysts. A notable one-step catalytic method for the preparation of bis-phosphine monoxides involves the selective oxidation of bidentate phosphines. google.com This approach allows for the creation of ligands with tunable coordination properties, which can be crucial for catalytic processes that require a delicate balance of ligand association and dissociation.

Sustainable and Green Synthetic Methodologies for Organophosphorus Compounds

The increasing emphasis on sustainable chemistry has spurred the development of environmentally benign methods for the synthesis of organophosphorus compounds, including phosphine oxides. Traditional methods often involve hazardous reagents and generate significant waste. In contrast, modern approaches focus on atom economy, the use of less toxic solvents, and the development of catalytic processes.

Several "green" variations of established reactions, such as the Hirao reaction, are being explored for the formation of P-C bonds. tandfonline.com These methods often utilize microwave assistance and solvent-free conditions, significantly reducing the environmental impact. tandfonline.com The reduction of phosphine oxides back to phosphines is another critical aspect of sustainable organophosphorus chemistry, as it allows for the recycling of valuable phosphine ligands. Metal-free reduction methods using inexpensive and readily available silanes are gaining prominence as a greener alternative to traditional reducing agents. researchgate.net Research into the deoxygenation of phosphine oxides under solvent-free, thermal, or microwave-assisted conditions is paving the way for more user-friendly and environmentally conscious synthetic protocols. researchgate.net

Advanced Mechanistic Investigations of Phosphine Oxide-Mediated Processes

A deep understanding of reaction mechanisms is paramount for the rational design of more efficient and selective catalysts. For phosphine oxide-mediated processes, mechanistic studies often focus on the nature of the phosphorus-oxygen (P=O) bond and its interaction with metal centers or other reactants.

The reduction of phosphine oxides, a key step in many catalytic cycles, has been the subject of detailed mechanistic investigations. Studies on the trityl/silane mediated reduction of phosphine oxides have provided insights into the reaction pathways. arxiv.org The development of metal-free reduction methods has also been accompanied by mechanistic studies to understand the role of activators and the nature of the key intermediates. researchgate.net Furthermore, the selective mono-oxidation of bidentate phosphines to form phosphine-phosphine oxide ligands has been mechanistically elucidated, revealing a catalytic loop involving the formation and reaction of a Pd(0) species. acs.org

Exploration of New Catalytic Transformations Utilizing Phosphine Oxide Ligands

Phosphine oxide ligands are being increasingly employed in a diverse array of catalytic transformations, moving beyond their traditional roles. Their unique electronic and steric properties are being harnessed to develop novel catalytic systems with enhanced activity and selectivity.

Secondary phosphine oxides (SPOs) have emerged as versatile pre-ligands in homogeneous catalysis. chimia.ch Their ability to exist in equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid tautomer allows them to coordinate to transition metals and facilitate a variety of transformations. Nickel catalysts activated by secondary phosphine oxides have shown remarkable efficiency in site-selective alkene isomerization and remote hydrophosphination. chemrxiv.org Furthermore, phosphine oxide-based metal complexes are finding applications in a wide range of chemical reactions, including polymerizations, C-C and Si-C bond activations, and various oxidation and reduction reactions. researchgate.net The development of catalytic versions of classic reactions like the Wittig and Mitsunobu reactions, which traditionally produce stoichiometric amounts of phosphine oxide waste, is a significant area of research. researchgate.netmdpi.com

Tailoring Phosphine Oxide Structures for Highly Selective Separation Applications

The strong coordination ability of the phosphoryl group in phosphine oxides makes them excellent candidates for ligands in separation science, particularly for the selective extraction of metal ions. By modifying the substituents on the phosphorus atom, the selectivity of these extractants can be precisely tuned.

Phosphine oxides are highly effective extractants for rare earth elements (REs), with their extraction efficiency being influenced by the basicity of the phosphoryl oxygen. nih.gov While they are generally efficient, achieving high separation factors between individual REs can be challenging due to their strong, often non-selective, coordination. The design of polydentate phosphine oxide ligands, where multiple phosphoryl groups are incorporated into a single molecule, is a promising strategy to enhance selectivity. For instance, α-aminophosphine oxides with two phosphine oxide groups have been shown to be more selective for Sc(III) compared to their monodentate counterparts. nih.gov The use of phosphine oxides in liquid-liquid extraction processes is a well-established technique for the recovery of various compounds, including phenols and carboxylic acids. tandfonline.com

Computational Design and Predictive Modeling for Phosphine Oxide Functional Materials

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new functional materials. In the field of phosphine oxide chemistry, computational modeling is being used to understand structure-property relationships and to guide the synthesis of novel compounds with desired characteristics.

Machine learning and quantitative structure-activity relationship (QSAR) models are being developed to predict the biological activity and toxicity of organophosphorus compounds. arxiv.orgnih.govnih.govbas.bg These models can help in the design of safer and more effective molecules for various applications. Computational studies are also employed to investigate the fundamental properties of phosphine oxides, such as their electronic structure and reactivity. For example, computational modeling has been used to study the initial stages of silicon surface oxidation, a process relevant to materials science. arxiv.org Furthermore, predictive models are being developed to understand and forecast the reactivity of organophosphorus compounds, including their hydrolytic breakdown rates. tandfonline.com In the context of materials design, computational approaches are being used to model the growth and properties of oxide-metal multiphase thin films and other functional materials. purdue.edu

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Dimethylphosphoryloctane, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves phosphonate intermediates and deprotection steps. For example, diethyl-2,2-(diethoxy)ethylphosphonate undergoes deprotection using LiN(iPr)₂ in THF at 25°C, followed by HCl-mediated cleavage. Reaction times vary (3–48 hours) depending on steric and electronic factors of intermediates . Optimization requires monitoring via TLC or NMR to adjust reaction duration and reagent stoichiometry.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, particularly to resolve phosphorus-coupled proton signals. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity, while X-ray crystallography can resolve ambiguities in stereochemistry . Cross-referencing data from multiple techniques reduces misassignment risks.

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage in anhydrous environments at -20°C to prevent hydrolysis of the phosphoryl group. Accelerated degradation tests under varying pH (e.g., 1 M HCl vs. neutral buffers) and temperatures (25–60°C) reveal susceptibility to acidic conditions, necessitating inert atmospheres for long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during this compound synthesis?

- Methodological Answer : Kinetic studies using in-situ IR or Raman spectroscopy identify intermediate formation rates. For instance, lowering LiN(iPr)₂ concentrations reduces unwanted dimerization, while stepwise addition of HCl mitigates premature deprotection. Statistical tools like Design of Experiments (DoE) can model interactions between temperature, reagent ratios, and stirring rates .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?